

Technical Support Center: Electrophysiology Recordings

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Compound of Interest

Compound Name: BI-1230

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of electrical noise in my recordings?

Electrical noise, often seen as 50/60 Hz hum, is a frequent issue. The most common sources include nearby electronic equipment, transformers, power lines within walls, and fluorescent lighting.[1][2] Ground loops, which occur when there are multiple grounding paths with different resistances, are also a major contributor to noise.[2]

Q2: My pipette tip keeps getting clogged. What can I do?

Clogging is often due to debris in your pipette solution or the bathing solution.[3] Ensure that your internal pipette solution is freshly filtered using an appropriate filter size.[4] Keeping your capillary glass clean and dust-free is also crucial.[3]

Q3: I'm having trouble forming a stable gigaohm seal. What are the likely causes?

Several factors can prevent a stable seal formation. These include:

- Insufficient pipette pressure: A lack of positive pressure can prevent the clearing of debris from the cell surface.[3]

- Poor pipette quality: The size and shape of the pipette tip are critical. If the tip is too large or too small for the cell type, it can be difficult to form a good seal.[\[5\]](#)
- Unhealthy cells: Attempting to patch onto dead or dying cells will likely result in an inability to form a seal.[\[6\]](#)
- Vibrations: Any mechanical instability in the setup can disrupt seal formation. Ensure your air table is functioning correctly.[\[6\]](#)

Q4: My whole-cell recording is unstable and the access resistance is increasing. What should I do?

An increasing access resistance suggests that the patch is resealing. This can be due to a small pipette tip for the cell size.[\[5\]](#) Pipette drift, where the pipette slowly moves away from the cell, can also cause instability.[\[5\]](#) Check for any mechanical tension on the pipette holder from cables or tubing.[\[3\]](#)[\[6\]](#) Additionally, ensure the osmolarity of your internal and external solutions are appropriate, as a significant mismatch can affect cell health and recording stability.[\[5\]](#)

Troubleshooting Guides

Guide 1: Troubleshooting Excessive Noise in Recordings

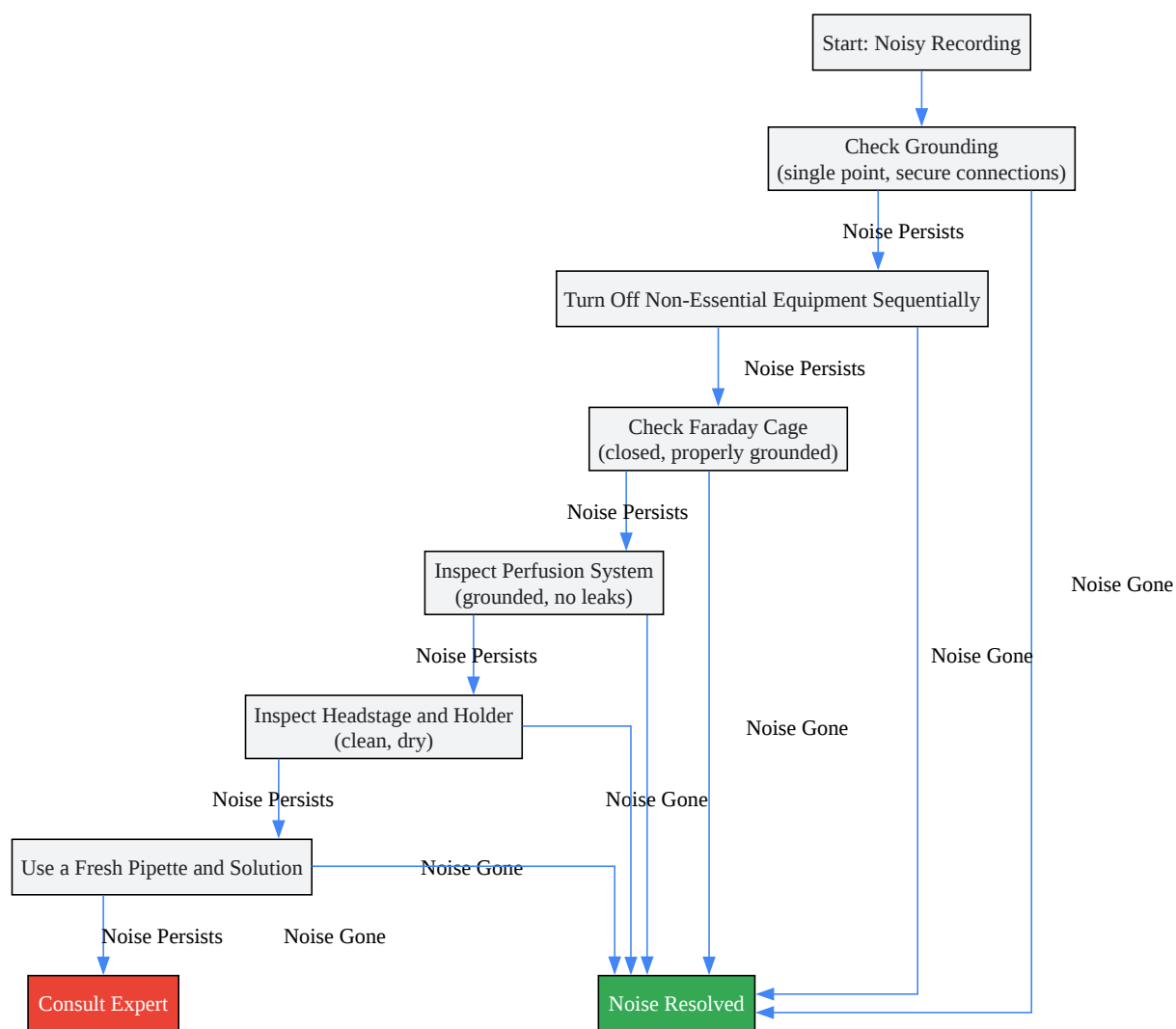
This guide provides a systematic approach to identifying and eliminating sources of electrical noise.

Step 1: Identify the Noise Profile Use the spectral analysis feature in your recording software to identify the frequency of the noise.[\[1\]](#) This can help pinpoint the source.

Noise Frequency	Potential Source
50/60 Hz (and harmonics at 100/120 Hz)	AC power lines, nearby equipment, fluorescent lights. [2]
High-frequency noise	Digital equipment, computer monitors.
Low-frequency drift	Temperature fluctuations, unstable electrode potentials.

Step 2: Systematic Isolation of the Noise Source

Follow this workflow to systematically identify the source of the noise.



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Fig. 1: Systematic workflow for troubleshooting noisy recordings.

Step 3: Common Solutions

- **Grounding:** Ensure all equipment is connected to a single, common ground point. Avoid ground loops by eliminating multiple ground paths.^[2]
- **Shielding:** Use a Faraday cage to shield the setup from external electromagnetic interference.^[2]
- **Cable Management:** Keep cables as short as possible and avoid looping them, as this can create an antenna effect.^[1]
- **Equipment Placement:** Move the recording setup away from sources of electrical noise like power supplies and monitors.^[1]

Guide 2: Achieving and Maintaining a Stable Whole-Cell Configuration

This guide outlines the steps for obtaining a stable whole-cell recording and diagnosing common issues that lead to instability.

Step 1: Preparation and Pipette Approach

A successful recording starts with proper preparation.



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Fig. 2: Experimental workflow for establishing a whole-cell recording.

Step 2: Troubleshooting Common Issues During the Process

Problem	Potential Cause(s)	Suggested Solution(s)
Cannot form a gigaohm seal	Debris on the cell or pipette; unhealthy cell; incorrect pipette size; vibrations.[3][5][6]	Apply sufficient positive pressure when approaching; select a healthy-looking cell; optimize pipette pulling parameters; check the air table and for any sources of vibration.[3][6]
Seal forms but is unstable	Pipette drift; poor cell health.[5]	Check for mechanical stress on the pipette holder from tubing or cables; try a different cell.[3][4]
Cannot break into the cell	Cell membrane is too tough; pipette tip is too small or smooth.	Apply short, strong suction pulses; use the amplifier's "zap" function if available; try a slightly larger pipette tip.
Lose the cell shortly after break-in	Pipette tip is too large, causing dialysis and cell death; poor internal solution quality (e.g., incorrect osmolarity or pH).[5][6]	Use a smaller pipette tip; prepare fresh internal solution and verify its osmolarity and pH.[5][6]
Access resistance is high or increasing	Incomplete membrane rupture; the patch is resealing.[7]	Apply additional gentle suction; use a pipette with a slightly larger tip.[5][7]

Step 3: Maintaining a Long, Stable Recording

- **Solution Quality:** Ensure both internal and external solutions are fresh and have the correct osmolarity and pH.[5] The internal solution should be kept cold.
- **Mechanical Stability:** Minimize any drift of the pipette by ensuring the holder is securely fastened and free from tension.[3][5]

- Perfusion Rate: Maintain a stable and appropriate perfusion rate. A fluctuating bath level can introduce instability.[6]
- Holding Potential: Holding the cell at a very hyperpolarized potential can be stressful for the cell. Try to use a holding potential that is more physiological if possible.[5]

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